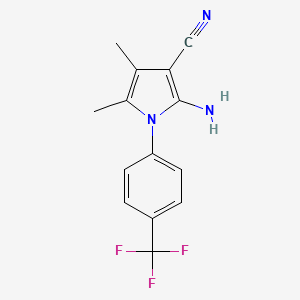
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of amino, dimethyl, trifluoromethyl, and carbonitrile functional groups, making it a molecule of interest in various fields of scientific research.
准备方法
The synthesis of 2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-1,3-thiazolium perchlorates with trifluoroacetylacetone in acetic acid. This reaction yields the desired compound with a trifluoromethyl group in the pyrimidine ring . The reaction conditions typically involve heating the reactants in acetic acid at elevated temperatures to facilitate the condensation process.
化学反应分析
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile can be compared with other pyrrole derivatives, such as:
2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Amino-4,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and applications.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
属性
分子式 |
C14H12F3N3 |
|---|---|
分子量 |
279.26 g/mol |
IUPAC 名称 |
2-amino-4,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H12F3N3/c1-8-9(2)20(13(19)12(8)7-18)11-5-3-10(4-6-11)14(15,16)17/h3-6H,19H2,1-2H3 |
InChI 键 |
GZFYOMOTEZMAGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


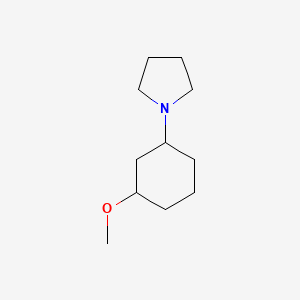
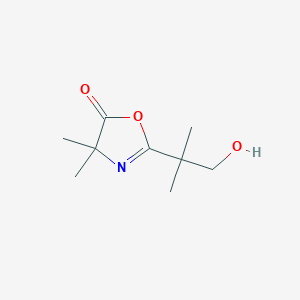
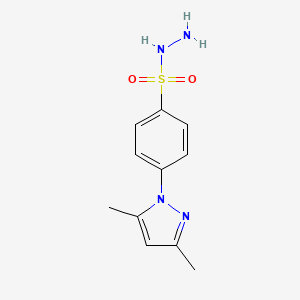
![Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-](/img/structure/B12890587.png)


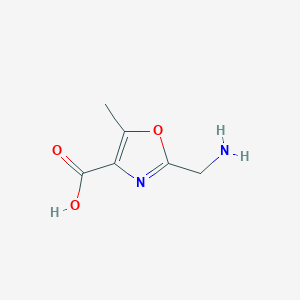

![2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12890629.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)
![4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-](/img/structure/B12890643.png)



